![molecular formula C16H11Cl2N3OS2 B2525854 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide CAS No. 393567-89-0](/img/structure/B2525854.png)
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide
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Overview
Description
“N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide” is a benzamide derivative with a thiadiazole ring and a benzylsulfanyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. A benzylsulfanyl group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a sulfur atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and benzylsulfanyl groups would likely contribute to the compound’s overall polarity, and the presence of the thiadiazole ring could introduce aromaticity into the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the amide group in benzamides is typically quite stable and unreactive, while the sulfur atom in the benzylsulfanyl group could potentially engage in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the stability of the thiadiazole ring could influence its thermal stability .Scientific Research Applications
Synthesis Techniques
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide and related compounds have been synthesized through various techniques that focus on creating heterocyclic compounds with potential biological activities. For instance, the synthesis of N-benzimidoyl-S,S-dimethylsulfilimine demonstrated the formation of 1,2,4-oxadiazoles, indicating the versatility of thiadiazole derivatives in chemical synthesis (Fuchigami & Odo, 1977)(Fuchigami & Odo, 1977). Another example is the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing a general method for creating various drug-like molecules (Park et al., 2009)(Park et al., 2009).
Biological Activities
Research into the biological applications of thiadiazole derivatives has yielded promising results in various areas. Studies have found that compounds with a thiadiazole structure exhibit antimicrobial and antifungal activities, highlighting their potential as therapeutic agents. For example, certain thiadiazole compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019)(Sych et al., 2019). This indicates the broad-spectrum antimicrobial potential of thiadiazole derivatives.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds. Without specific information or research on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-12(13(18)8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPAERKEJIGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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